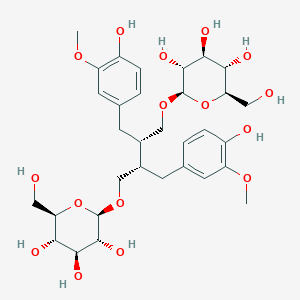

(+)-Secoisolariciresinoldiglucoside

描述

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24-,25-,26-,27+,28+,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-NNSPVXBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Accumulation Within Biological Systems

Primary Plant Sources and Varietal Differences

(+)-Secoisolariciresinol diglucoside is most abundantly found in flaxseed (Linum usitatissimum L.), which is considered the richest dietary source of this compound. nih.govnih.gov While present in other plants like sunflower, sesame, and pumpkin seeds, the concentration in flaxseed is significantly higher, ranging from 75 to 800 times that of other oil seeds, cereals, and legumes. nih.govwikipedia.org

The concentration of SDG in flaxseed is not uniform and exhibits considerable variation based on the cultivar, growing location, and crop year. nih.govepa.gov Studies have shown that SDG content can range from 6.1 to 13.3 mg/g in whole flaxseeds and 11.7 to 24.1 mg/g in defatted flaxseed flour. epa.gov For instance, an analysis of 14 Swedish and 15 Danish cultivars revealed this significant variability. epa.gov Furthermore, some research indicates that yellow-seeded flax genotypes may have higher SDG content compared to brown-seeded ones under normal moisture conditions. researchgate.net

It is important to note that SDG exists in two enantiomeric forms, (+) and (-). In flaxseed (Linum usitatissimum), the (+)-enantiomer is predominant. nih.gov However, other species within the Linum genus, such as L. elegans and L. flavum, may contain both enantiomers. nih.gov

Interactive Data Table: SDG Content in Various Flaxseed Cultivars

| Cultivar/Location | SDG Content (mg/g of whole seed) | SDG Content (mg/g of defatted flour) |

| Swedish Cultivars (Average) | Not Specified | 11.7 - 24.1 |

| Danish Cultivars (Average) | 6.1 - 13.3 | Not Specified |

| General Range | 9-30 | Not Specified |

This table is populated with data from available research and will be updated as more specific cultivar data becomes available.

Tissue-Specific Accumulation and Localization in Plants (e.g., Seed Coats)

Within the flaxseed, SDG is not evenly distributed. The highest concentrations of this lignan (B3055560) are found in the seed coat, also known as the hull. nih.govnih.gov Research has demonstrated that the hull fraction of flaxseed contains a greater amount of lignans (B1203133) compared to the whole seed. nih.gov

More specifically, studies utilizing laser microdissection techniques have pinpointed the accumulation of SDG to the parenchymatous cell layer of the outer integument of the flaxseed coat. researchgate.netfrontiersin.org In its natural state within the seed coat, SDG is part of a larger polymer complex, where it is esterified to 3-hydroxy-3-methylglutaric acid (HMGA). frontiersin.orgcambridge.org This complex is often referred to as the lignan macromolecule. nih.gov The localization of this complex in the cell layers just beneath the outermost layer suggests a potential role in chemical defense against insects and microorganisms. frontiersin.org

Biosynthetic and Metabolic Context within Source Organisms

The biosynthesis of (+)-secoisolariciresinol diglucoside in plants is a multi-step process that originates from the phenylpropanoid pathway. nih.gov This fundamental pathway provides the basic C6-C3 building blocks for lignans. nih.gov The initial steps involve the conversion of the amino acid phenylalanine into cinnamic acid, which is then further metabolized to ferulic acid. nih.gov

Key steps in the specific formation of SDG include:

Formation of Coniferyl Alcohol: Ferulic acid is converted into its coenzyme A-activated form, which then undergoes reduction to form coniferyl alcohol. nih.gov

Stereospecific Coupling: Two molecules of coniferyl alcohol are coupled in a stereospecific manner, a reaction mediated by dirigent proteins, to form (-)-pinoresinol (B158572). nih.govresearchgate.net

Reduction Steps: A bifunctional enzyme, pinoresinol-lariciresinol reductase (PLR), first converts (-)-pinoresinol to (-)-lariciresinol (B1260115) and then to (+)-secoisolariciresinol. nih.govresearchgate.net The expression of the gene for this enzyme is coherent with the accumulation of SDG during seed development. nih.gov

Glycosylation: The final step involves the glycosylation of secoisolariciresinol (B192356). A specific enzyme, UGT74S1, a UDP-glycosyltransferase, catalyzes the sequential addition of two glucose molecules to secoisolariciresinol, forming first secoisolariciresinol monoglucoside (SMG) and then secoisolariciresinol diglucoside (SDG). researchgate.net

This biosynthetic pathway highlights the complex enzymatic machinery that plants employ to produce this specific lignan. Understanding these steps is crucial for efforts to develop new flaxseed cultivars with enhanced SDG content. nih.govnih.gov

Biosynthetic Pathways and Genetic Regulation of + Secoisolariciresinol Diglucoside

Upstream Phenylpropanoid Pathway Precursors and Intermediates

The journey to SDG begins with the amino acid L-phenylalanine, which enters the widespread phenylpropanoid pathway to generate a variety of essential metabolites, including the monolignol precursors required for lignan (B3055560) synthesis. nih.govnih.govfrontiersin.org This upstream pathway consists of a series of enzymatic reactions that modify the basic phenylpropane unit. nih.gov

The initial and committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine. nih.govwikipedia.org This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which removes an ammonia (B1221849) molecule to form trans-cinnamic acid. nih.govwikipedia.org This conversion serves as the gateway, channeling carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolism. nih.gov Research has also identified an alternative route for cinnamic acid formation in some plants, which proceeds from L-phenylalanine via the intermediates phenylpyruvic acid (PPA) and phenyllactic acid (PAA). acs.org

Following the formation of cinnamic acid, the phenyl ring undergoes a series of hydroxylation and methylation reactions to create the specific monolignol precursors. nih.govnih.gov The first of these modifications is the hydroxylation of cinnamic acid at the para-position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. frontiersin.orgnih.gov

Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgnih.gov This activated intermediate is a critical branch point in phenylpropanoid metabolism. nih.gov For the synthesis of coniferyl alcohol, the precursor to SDG, the pathway proceeds through further hydroxylation and methylation. Key enzymes in this sequence include p-Coumarate 3-hydroxylase (C3H) , which adds a hydroxyl group, and Caffeic acid O-methyltransferase (COMT) , which methylates the newly added hydroxyl group to form ferulic acid derivatives. frontiersin.orgresearchgate.net

The final stage of the upstream pathway involves the reduction of the carboxyl group of the hydroxycinnamic acid thioesters to an alcohol, forming monolignols. nih.govuvic.ca This is a two-step process mediated by two key enzymes. researchgate.netnih.gov

First, Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of a hydroxycinnamoyl-CoA, such as feruloyl-CoA, to its corresponding aldehyde, coniferaldehyde. nih.gov Next, Cinnamyl Alcohol Dehydrogenase (CAD) reduces the aldehyde to the corresponding alcohol. nih.govwikipedia.org In the context of SDG biosynthesis, the primary monolignol produced is coniferyl alcohol . researchgate.netwikipedia.org Coniferyl alcohol is a fundamental building block for both lignin (B12514952) and a wide array of lignans (B1203133). wikipedia.orgcsic.es

Table 1: Key Enzymes and Intermediates in the Upstream Phenylpropanoid Pathway

| Step | Precursor | Key Enzyme(s) | Product(s) |

| Deamination | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid |

| Hydroxylation | trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| Activation | p-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA |

| Hydroxylation & Methylation | p-Coumaroyl-CoA | C3H, COMT, etc. | Feruloyl-CoA |

| Reduction to Monolignol | Feruloyl-CoA | Cinnamoyl-CoA Reductase (CCR), Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferyl alcohol |

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation, the attachment of sugar moieties, is a crucial final step in the biosynthesis of many plant secondary metabolites, including SDG. This process is catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). nih.gov

Uridine Glycosyltransferase (UGT74S1) Function in Mono- and Diglucoside Synthesis

In flax, the key enzyme responsible for the glycosylation of secoisolariciresinol (B192356) (SECO) is a uridine glycosyltransferase identified as UGT74S1. nih.govresearchgate.net This enzyme is remarkable for its ability to catalyze the sequential glucosylation of SECO. nih.gov It first attaches a glucose molecule to SECO to form secoisolariciresinol monoglucoside (SMG), and then adds a second glucose molecule to SMG to produce secoisolariciresinol diglucoside (SDG). researchgate.netnih.govresearchgate.net

While other UGTs are present in the flax genome, UGT74S1 is considered the primary and potentially sole enzyme responsible for the complete glucosylation of SECO to SDG. nih.govresearchgate.net Studies have shown that while closely related UGTs, such as UGT74S3 and UGT74S4, can glucosylate SECO to a much lesser extent than UGT74S1, they are unable to perform the second glucosylation step to form SDG. nih.govresearchgate.net This suggests a neofunctionalization event following gene duplication, where UGT74S1 evolved to efficiently catalyze both glucosylation steps. nih.govresearchgate.net

Sequential Glucosylation Steps

The conversion of SECO to SDG by UGT74S1 occurs in a stepwise manner. researchgate.netresearchgate.net The first glucosylation yields the intermediate, secoisolariciresinol monoglucoside (SMG). researchgate.net Subsequently, UGT74S1 utilizes SMG as a substrate to attach the second glucose molecule, completing the synthesis of SDG. researchgate.netresearchgate.net

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The production of (+)-secoisolariciresinol diglucoside is tightly controlled at the genetic and transcriptional levels. The expression of genes encoding the biosynthetic enzymes is a key regulatory point. nih.govwisc.edu

The UGT74S1 gene, which is pivotal for SDG synthesis, has been identified as a single-copy gene located on chromosome 7 in the flax genome. nih.govresearchgate.net Its expression is correlated with the accumulation of SDG in flax seeds. researchgate.net Research has shown that UGT74S1 is under positive selection pressure, suggesting its evolutionary importance. nih.govresearchgate.net

In contrast, the closely related genes UGT74S3 and UGT74S4 are duplicated and located on different chromosomes (14 and 8, respectively). nih.govresearchgate.net These genes exhibit differential expression patterns in various tissues, but their contribution to SDG formation is minimal compared to UGT74S1. nih.govresearchgate.net

The regulation of the entire lignan biosynthetic pathway, from the initial phenylpropanoid precursors, involves a suite of enzymes whose gene expression is coordinated. nih.govresearchgate.net Creating flaxseed lines with altered glucosylation patterns, such as an accumulation of SECO or SMG, would require manipulation of these regulatory mechanisms. acs.org However, homozygous nonsense mutations in the UGT74S1 gene in flax resulted in a complete lack of SDG without a corresponding accumulation of SECO, suggesting the presence of a feedback inhibition mechanism that regulates the pathway. acs.org

Oligomerization Processes and Complex Formation within the Plant Matrix

In flaxseed, secoisolariciresinol diglucoside does not typically exist as a free molecule. Instead, it is predominantly found as part of a complex macromolecular structure. nih.govresearchgate.net This lignan macromolecule is an oligomer formed through ester linkages. acs.orgresearchgate.net

The primary components of this oligomeric structure are SDG and 3-hydroxy-3-methylglutaric acid (HMGA). researchgate.net The oligomers are essentially straight chains composed of multiple SDG residues cross-linked by HMGA residues. researchgate.net It is estimated that a significant portion of this polymer consists of approximately five SDG units and four HMGA units, with a molecular weight of around 4000 Da. researchgate.net

The formation of these oligomers is a crucial aspect of how SDG is stored within the flaxseed. researchgate.net The ester bonds linking the SDG and HMGA molecules can be broken through hydrolysis, which is a necessary step for the release of SDG. researchgate.net This complex formation within the plant matrix is a distinguishing feature of lignans in flaxseed compared to their occurrence in many other plants where they are often found as free glycosides. nih.gov

Advanced Methodologies for Isolation, Purification, and Research Grade Characterization

Extraction Techniques from Biological Matrices

The initial step involves extracting the lignan-containing fraction from the raw material, which is typically defatted flaxseed flour or hulls. nih.govresearchgate.net

Solvent-based extraction is a foundational method for isolating the SDG polymer from defatted flaxseed. Aliphatic alcohols, often in combination with other solvents, are widely employed. researchgate.neteurekaselect.com A common approach involves extracting defatted flaxseed flour with a 1:1 (v/v) mixture of 1,4-dioxane (B91453) and 95% ethanol (B145695). acs.orgnih.gov This extraction is typically performed at an elevated temperature (e.g., 60°C) for an extended period, such as 16-24 hours, to ensure efficient solubilization of the lignan (B3055560) polymer. acs.org Other solvent systems, including aqueous acetone (B3395972) and various combinations of aliphatic alcohols like methanol (B129727), ethanol, isopropanol, and butanol with water, have also been patented and utilized. nih.goveurekaselect.comwikipedia.org The choice of solvent is critical as it influences the efficiency of the extraction of the complexed form of SDG. nih.gov

| Solvent System | Source Material | Conditions | Reference(s) |

| 1,4-Dioxane / 95% Ethanol (1:1, v/v) | Defatted Flaxseed Flour | 60°C, 16 hours | acs.org |

| Aqueous Methanol | Defatted Flaxseed Flour | 47°C, 24 hours | tandfonline.com |

| Water / Acetone Mixture | De-fatted Flaxseed | Not specified | wikipedia.org |

| Ethanol Solution | Linseed Hulls / Meal | Not specified | google.com |

Since SDG is naturally present in an ester-linked polymer, a hydrolysis step is essential to liberate the free SDG molecule. mdpi.comtandfonline.com Alkaline hydrolysis is the most common method used to break these ester linkages. acs.orgnih.gov This process is typically carried out after the initial solvent extraction and evaporation of the solvents. acs.org The extract is treated with an aqueous base, such as sodium hydroxide (B78521) (NaOH) solution (e.g., 0.3 M), at room temperature for a duration that can extend up to two days. acs.org Studies have investigated the kinetics of this reaction, demonstrating that the hydrolysis of SDG oligomers follows first-order reaction kinetics under mild alkaline conditions. nih.govacs.org The concentration of the base, temperature, and reaction time are critical parameters that significantly influence the efficiency of SDG release. tandfonline.comacs.orgnih.gov Following hydrolysis, the solution is typically neutralized or acidified to a pH of 3 using an acid like sulfuric acid before proceeding to purification steps. acs.org

Advanced extraction techniques such as Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) offer more efficient and environmentally friendly alternatives to traditional solvent extraction.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures, keeping them in a liquid state. researchgate.netnih.gov These conditions enhance extraction efficiency by increasing analyte solubility and improving mass transfer rates, while reducing solvent consumption and extraction time. researchgate.net For lignan extraction, green solvents like water and ethanol can be used, making it an environmentally friendly option. nih.gov While specific, detailed protocols for SDG extraction using PLE are not widely published, the technique has been successfully applied to extract other phenolic compounds from plant materials. researchgate.net

Supercritical Fluid Extraction (SFE) primarily utilizes supercritical carbon dioxide (CO2) as the extraction solvent. tsijournals.com CO2 is considered a "green" solvent because it is non-flammable and non-toxic. nih.gov SFE is particularly effective for extracting non-polar compounds, but its selectivity can be modified by adding co-solvents (modifiers) like ethanol. nih.govgoogle.com A patented process describes using supercritical CO2 to first defat the crushed flaxseed, followed by extraction of SDG with an alkaline lower alcohol. google.com SFE has been shown to be a novel approach for detoxifying lignocellulosic hydrolysates by removing inhibitory compounds, which suggests its potential for producing clean extracts suitable for further purification. nih.gov

Chromatographic Purification Strategies for High Purity

Following extraction and hydrolysis, the crude extract contains SDG along with numerous other compounds. Achieving research-grade purity requires several chromatographic steps. researchgate.nettandfonline.com

Solid-Phase Extraction (SPE) is a crucial clean-up step used to remove interfering substances and enrich the SDG fraction. nih.govwebsiteonline.cn After hydrolysis and acidification, the extract is passed through an SPE cartridge, most commonly a reversed-phase C18 sorbent. mdpi.comacs.org The cartridge is first conditioned, then the sample is loaded. Salts and highly polar impurities are washed away with water, while the SDG and other phenolic compounds are retained on the C18 stationary phase. acs.org The SDG-rich fraction is then eluted with a solvent such as 50% aqueous methanol. acs.org This step effectively concentrates the analyte and prepares the sample for further high-resolution chromatographic separation. websiteonline.cn

For final purification to achieve high-purity SDG (>90%), various column chromatography techniques are employed. tandfonline.comresearchgate.net

Reverse-Phase Chromatography: Columns with C18 or C8 stationary phases are frequently used. acs.orggoogle.comresearchgate.net The hydrolyzed and SPE-purified extract can be further fractionated on a reversed-phase column, eluting the phenolic compounds with methanol. acs.org High-performance liquid chromatography (HPLC) on reversed-phase columns is particularly well-suited for the final analysis and purification of lignans (B1203133). researchgate.net

Sephadex LH-20 Chromatography: This gel filtration media is effective for separating compounds based on their molecular size and polarity. A simplified and efficient method for large-scale purification involves subjecting the hydrolyzed extract to Sephadex LH-20 column chromatography. researchgate.netresearchgate.net The column is eluted with different concentrations of aqueous ethanol, and the fractions are monitored by a UV detector at 280 nm. Fractions containing SDG are then pooled for a final product of high purity. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the isolation and purification of SDG from flaxseed. mdpi.comnih.gov Using a solvent system such as tert-butylmethyl ether-n-butanol-acetonitrile-water, HSCCC can yield significant amounts of pure SDG from a crude extract. mdpi.comnih.gov

The combination of these extraction and purification strategies allows for the isolation of (+)-Secoisolariciresinol diglucoside at a purity level suitable for rigorous scientific investigation. acs.orgnih.gov

Countercurrent Chromatography (HSCCC, CPC)

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient technique for the isolation and purification of (+)-Secoisolariciresinol diglucoside from flaxseed. nih.gov This liquid-liquid partition chromatography method avoids the use of solid stationary phases, which can irreversibly adsorb the analyte, leading to higher recovery rates.

A notable application of HSCCC for SDG purification utilized a solvent system composed of tert-butylmethyl ether, n-butanol, acetonitrile (B52724), and water in a 1:3:1:5 ratio. nih.gov This process has proven effective, yielding SDG at a significant scale, with one study reporting the isolation of 280 mg of SDG from 800 mg of flaxseed extract. mdpi.com The purity of the isolated SDG is subsequently verified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Centrifugal Partition Chromatography (CPC), a related technique, is also employed for the purification of polar constituents from natural products. mdpi.com

Anion Exchange Resins and C18 Resins for Enrichment

Following initial extraction and hydrolysis, anion exchange and C18 reversed-phase chromatography are pivotal for the enrichment and purification of SDG. nih.govnih.gov Anion exchange chromatography effectively separates SDG based on its charge, a characteristic imparted by its phenolic hydroxyl groups, particularly after alkaline hydrolysis which ensures the compound is in its anionic form. This step is crucial for removing other non-anionic or less anionic impurities. nih.govresearchgate.net

Subsequent purification often involves the use of C18 resins in a reversed-phase chromatography setup. nih.govnih.gov In this technique, the nonpolar C18 stationary phase retains SDG based on its hydrophobicity. Elution with a suitable solvent gradient, such as an aqueous solution of acetonitrile, allows for the separation of SDG from compounds with different polarities. mdpi.com This two-pronged chromatographic approach, combining anion exchange and C18 resins, has been successfully employed to purify SDG diastereomers from hydrolyzed flaxseed extract. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment in Research

Once isolated, a battery of sophisticated spectroscopic and spectrometric techniques is employed to unequivocally confirm the structure of (+)-Secoisolariciresinol diglucoside and assess its purity. These methods provide detailed information about the molecule's atomic connectivity, three-dimensional structure, and molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of SDG. researchgate.netnih.gov A complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for confirming the compound's identity. researchgate.net

Advanced 2D-NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in this process. researchgate.net These experiments reveal intricate details about the molecule's structure:

COSY identifies proton-proton couplings, mapping out the spin systems within the molecule.

HSQC correlates each proton to its directly attached carbon atom.

HMBC reveals long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Through these advanced NMR applications, researchers can confirm the connectivity of the atoms, the symmetrical nature of the dimeric structure, and the β-D-glucopyranose configuration of the glycosidic moieties. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem MS

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are critical for determining the precise molecular weight and fragmentation patterns of SDG, further confirming its identity and purity. researchgate.net HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.net The molecular weight of (+)-Secoisolariciresinol diglucoside is 686.704 g/mol . wikipedia.org

Tandem MS (or MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). acs.orgd-nb.info This technique provides valuable structural information. The fragmentation patterns of SDG, often analyzed using techniques like electrospray ionization (ESI), are compared with established data to confirm its structure. researchgate.netacs.org On-line liquid chromatography-mass spectrometry (LC-MS) and even more advanced LC-NMR-MS coupling techniques allow for the separation of isomers and their simultaneous characterization, which has been crucial in identifying and distinguishing between different SDG diastereomers present in flaxseed. nih.gov

UV/Visible Spectrophotometry in Purity Analysis

UV/Visible spectrophotometry serves as a straightforward and reliable method for the quantification and purity assessment of SDG during and after the purification process. researchgate.net The presence of aromatic rings in the SDG molecule results in a characteristic UV absorbance maximum, typically around 280 nm. researchgate.nettandfonline.com

This property is exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV or photodiode array (PDA) detector. nih.govtandfonline.com By monitoring the absorbance at 280 nm, the elution of SDG from the HPLC column can be tracked, and its concentration can be determined by comparing the peak area to that of a purified standard. researchgate.nettandfonline.com The sharpness and symmetry of the HPLC peak at this wavelength also provide a good indication of the sample's purity. researchgate.netresearchgate.net

Data Tables

Table 1: Key Methodologies for SDG Analysis

| Technique | Application | Key Findings/Parameters | References |

|---|---|---|---|

| HSCCC | Isolation and Purification | Solvent system: tert-butylmethyl ether-n-butanol-acetonitrile-water (1:3:1:5) | nih.gov |

| Anion Exchange Chromatography | Enrichment and Purification | Separates SDG based on its anionic character after alkaline hydrolysis. | nih.govnih.gov |

| C18 Resin Chromatography | Enrichment and Purification | Reversed-phase separation based on hydrophobicity. | nih.govnih.gov |

| Advanced NMR (COSY, HSQC, HMBC, NOESY) | Structural Elucidation | Complete assignment of ¹H and ¹³C spectra; confirmation of stereochemistry. | researchgate.net |

| HRMS and Tandem MS | Structural Confirmation and Purity | Precise molecular weight determination (686.704 g/mol ); fragmentation pattern analysis. | researchgate.netwikipedia.org |

| UV/Visible Spectrophotometry | Quantification and Purity Analysis | Absorbance maximum around 280 nm used for HPLC detection and quantification. | researchgate.nettandfonline.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| (+)-Secoisolariciresinol diglucoside | |

| tert-butylmethyl ether | |

| n-butanol | |

| acetonitrile | |

| water | |

| secoisolariciresinol (B192356) | |

| enterolactone (B190478) | |

| enterodiol (B191174) | |

| p-coumaric acid glucoside | |

| ferulic acid glucoside | |

| secoisolariciresinol monoglucoside | |

| anhydrosecoisolariciresinol | |

| p-coumaric acid | |

| ferulic acid |

Analytical Approaches for Quantification and Metabolite Profiling in Research

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

HPLC is the most widely used technique for the analysis of SDG due to its suitability for separating medium polarity compounds like lignans (B1203133). icm.edu.plmdpi.com The method typically utilizes reversed-phase columns, such as C18, and an acidic mobile phase to accommodate the phenolic nature of these compounds. icm.edu.plmdpi.com

Photodiode Array (PDA) and Ultraviolet (UV) Detection

Photodiode Array (PDA) and Ultraviolet (UV) detectors are commonly used for the quantification of SDG in various samples, particularly flaxseed extracts. icm.edu.plresearchgate.nettandfonline.com These detectors measure the absorbance of light by the analyte as it elutes from the HPLC column. gentechscientific.com For lignans, detection is often performed at a wavelength of 280 nm, where these compounds exhibit significant UV absorption. mdpi.com

A key advantage of PDA detectors over single-wavelength UV detectors is their ability to acquire absorbance data over a wide range of wavelengths simultaneously, providing spectral information that can help confirm the identity and purity of the analyte peak. gentechscientific.com

Several studies have developed and validated HPLC-PDA or HPLC-UV methods for SDG quantification. For instance, an optimized method for determining SDG in flaxseed extracts used a mobile phase of acetonitrile (B52724) and 1% aqueous acetic acid (15:85, v/v) with detection at 280 nm. tandfonline.com This method demonstrated good linearity and a recovery of 95.3%. tandfonline.com Another study analyzing SDG in flaxseed oil reported a detection limit of 0.08 µg/mL and a quantification limit of 0.27 µg/mL, highlighting the sensitivity of the technique. nih.gov

Table 1: Examples of HPLC-UV/PDA Methods for SDG Analysis

| Matrix | Column | Mobile Phase | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|---|

| Flaxseed Extract | Not Specified | Acetonitrile/1% aqueous acetic acid (15:85, v/v) | 280 nm | Good linearity, recovery of 95.3% | tandfonline.com |

| Flaxseed Flour | Not Specified | 1% aqueous acetic acid/acetonitrile (85:15 v/v) | 280 nm | SDG content ranged from 10.8 to 17.9 mg/g | tandfonline.comresearchgate.net |

| Flaxseed Oil | Not Specified | Methanol (B129727)/water (80:20, v/v) for extraction | Not specified in abstract | LOD: 0.08µg/mL, LOQ: 0.27µg/mL | nih.gov |

| Flaxseed | BDS HYPERSIL C18 | Acetonitrile and water with 0.1% formic acid | PDA detection | Method developed for SDG analysis in 12 cultivars | icm.edu.plresearchgate.net |

Mass Spectrometry (MS) Coupling (e.g., LC-MS/MS, ESI-MS)

Pairing HPLC with Mass Spectrometry (MS) provides a powerful tool for both quantification and structural elucidation of SDG and its metabolites. nih.govicm.edu.pl Techniques like Electrospray Ionization (ESI) are particularly effective for ionizing macromolecules like SDG, which can be prone to fragmentation. icm.edu.pl LC-MS/MS, or tandem mass spectrometry, further enhances specificity and sensitivity, allowing for the detection of low-abundance metabolites in complex biological samples. nih.govnih.govyoutube.com

This approach is invaluable for pharmacokinetic studies, enabling the measurement of SDG and its metabolites, enterodiol (B191174) and enterolactone (B190478), in serum and urine. nih.gov For example, one method for quantifying enterodiol and enterolactone in plasma utilized isotope dilution LC-MS/MS, achieving low detection limits of 0.15 nM for enterodiol and 0.55 nM for enterolactone. nih.gov Another study used HPLC with ESI-MS/MS to analyze urinary lignans without the need for derivatization, monitoring specific mass transitions for each compound. nih.gov

Nuclear Magnetic Resonance (NMR) Coupling (e.g., LC-NMR)

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with MS (LC-NMR-MS), offers an unparalleled level of structural information. nih.govresearchgate.net This technique allows for the direct and unambiguous identification of compounds as they are separated by the HPLC system. researchgate.net

LC-NMR has been instrumental in characterizing SDG isomers from flaxseed. nih.gov An on-line LC-NMR-MS analysis successfully elucidated the structures of two SDG diastereomers after they were purified from a hydrolyzed flaxseed extract. nih.govresearchgate.net While incredibly powerful, direct hyphenation with NMR can be technically challenging due to factors like high cost and lower detection sensitivity compared to MS. researchgate.net Nevertheless, it remains a vital tool for the definitive structural confirmation of novel or complex lignans and their metabolites. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Aglycone and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique frequently employed for the analysis of the aglycone of SDG, secoisolariciresinol (B192356) (SECO), and its mammalian metabolites, enterodiol (END) and enterolactone (ENL). nih.govnih.govnih.gov Because these compounds are not inherently volatile, a derivatization step, typically the formation of trimethylsilyl (B98337) (TMS) ethers, is required before they can be analyzed by GC. nih.govresearchgate.net

This method is particularly well-suited for quantifying these metabolites in biological fluids like plasma and urine. nih.govnih.govresearchgate.net Stable isotope dilution, where a known amount of a labeled version of the analyte is added to the sample as an internal standard, is often used with GC-MS to ensure highly accurate and precise quantification. nih.govnih.gov For instance, methods have been developed to extract and measure enterolactone and enterodiol from physiological fluids using their respective stable labeled analogues as internal standards, with GC-MS as the final assay. nih.gov

The process generally involves several steps including enzymatic hydrolysis to release the lignans from their conjugated forms, extraction, derivatization, and finally, injection into the GC-MS system. nih.govnih.govrepec.org The mass spectrometer then identifies the compounds based on their unique mass spectra. dergipark.org.trjmb.or.kr

Thin Layer Chromatography (TLC) in Screening and Monitoring

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative screening of lignans like SDG in plant extracts and for monitoring purification processes. nih.govmdpi.comresearchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate, separating the components of the sample. mdpi.com

For lignan (B3055560) analysis, silica gel plates are most commonly used. mdpi.com After development, the separated compounds are visualized. This can be done by observing the plate under UV light or by spraying it with a chemical reagent that reacts with the compounds to produce colored spots. cimap.res.in A common visualization reagent is a vanillin/sulfuric acid/ethanol (B145695) mixture, which after heating, reveals the location of the lignans. cimap.res.in

While TLC is now less common for quantitative analysis, having been largely replaced by HPLC, it remains a valuable tool for rapid screening of multiple samples, checking the purity of fractions during isolation procedures, and developing separation conditions for column chromatography. mdpi.commdpi.comnih.gov A high-performance version of the technique, HPTLC, coupled with densitometry, has been developed for the quantitative analysis of SDG in flaxseed, offering a reliable alternative to HPLC for routine analysis with minimal sample pretreatment. nih.gov

Optimization and Validation of Analytical Parameters (e.g., Response Surface Methodology)

To ensure the reliability and accuracy of analytical methods for SDG, optimization and validation are critical steps. tandfonline.comtandfonline.com Response Surface Methodology (RSM) is a statistical tool used to optimize complex processes, such as the extraction of SDG from its source material. tandfonline.comresearchgate.netwu.ac.th RSM allows researchers to evaluate the effects of multiple factors and their interactions on a desired outcome, such as extraction yield. mdpi.com

For example, RSM was used to optimize the extraction of SDG from flaxseed by examining variables like methanol extraction time, alkali concentration, and reaction temperature. tandfonline.comresearchgate.net The study identified the optimal conditions as 47°C, 58 mmol L−1 sodium methoxide, and a 24-hour extraction time. tandfonline.comresearchgate.net

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. mdpi.comnih.gov This involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. tandfonline.comnih.gov

Accuracy: The closeness of the measured value to the true value. tandfonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. tandfonline.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected. nih.govnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Recovery: The efficiency of the extraction procedure. tandfonline.comnih.gov

A validated HPLC-PDA method for SDG showed intra- and inter-assay accuracy and precision lower than 5.0%, with a recovery of 95.3%, demonstrating its reliability. tandfonline.com

Development of External and Internal Standards for Quantification

The accurate and precise measurement of (+)-secoisolariciresinol diglucoside (SDG) in complex samples, such as flaxseed extracts, is fundamental for research and quality control. Analytical methodologies, particularly chromatographic techniques, rely on the use of standards to ensure that the results are reliable and reproducible. The development and application of both external and internal standards are crucial for correcting variations that can occur during sample preparation and instrumental analysis.

External Standardization

External standardization is a common quantification technique that involves creating a calibration curve by analyzing a series of solutions containing known concentrations of a highly purified SDG standard. The analytical response (e.g., peak area in a chromatogram) is plotted against the concentration, and the resulting curve is used to determine the concentration of SDG in unknown samples by measuring their analytical response.

The cornerstone of this approach is the purity of the external standard. Researchers have developed various methods to isolate and purify SDG from its most abundant natural source, flaxseed, for use as a reference material. nih.govacs.org These methods often involve solvent extraction from defatted flaxseed flour, followed by alkaline hydrolysis to release SDG from its polymeric complex. nih.govuaeu.ac.ae Further purification is then achieved using techniques like column chromatography. nih.govacs.org The purity of the isolated SDG is rigorously assessed, with techniques such as Nuclear Magnetic resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) confirming purities greater than 99%. acs.orgnih.gov

Table 1: Application of (+)-Secoisolariciresinol Diglucoside as an External Standard

| Analytical Method | Standard Source/Preparation | Purity | Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Isolated from flaxseed using column chromatography. nih.govacs.org | >99% (based on NMR) acs.org | Quantification of SDG in flaxseed cultivars. nih.govacs.orguaeu.ac.ae |

| HPLC with Photodiode Array (PDA) Detection | Commercial or isolated authentic standard. researchgate.net | High purity (not specified) | Determination of SDG in flaxseed extracts. researchgate.net |

Internal Standardization

To compensate for potential sample loss during preparation or fluctuations in instrument performance, an internal standard (IS) is often employed. This technique involves adding a known, fixed amount of a distinct compound—the internal standard—to every sample, calibrator, and blank. The internal standard should be chemically similar to the analyte (SDG) but not naturally present in the sample. Quantification is then based on the ratio of the analyte's response to the internal standard's response.

The selection of an appropriate internal standard is critical for method accuracy. Research has explored different compounds for the quantification of SDG and other related glucosides in flaxseed. For instance, a high-performance liquid chromatographic (HPLC) method for analyzing SDG and hydroxycinnamic acid glucosides utilized o-coumaric acid as an internal standard. nih.gov In another study employing ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC/ESI-HRMS), amygdalin (B1666031) was chosen as the internal standard for the simultaneous quantification of SDG and cyanogenic glycosides. researchgate.netresearchgate.net

Table 2: Examples of Internal Standards Used in SDG-Related Analysis

| Internal Standard | Analytical Method | Analyte(s) Quantified |

|---|---|---|

| o-Coumaric Acid | High-Performance Liquid Chromatography (HPLC) nih.gov | (+)-SDG, (-)-SDG, p-coumaric acid glucoside, ferulic acid glucoside nih.gov |

Metabolism and Biotransformation Pathways of + Secoisolariciresinol Diglucoside

Gut Microbiota-Mediated Bioconversion

The intestinal microbiota is paramount for the initial and essential transformation of SDG into its bioactive metabolites. This conversion involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation, primarily carried out by anaerobic bacteria in the colon.

Upon ingestion, SDG, being a large and polar molecule, is not readily absorbed in the upper gastrointestinal tract. It travels to the colon, where the first critical step of its metabolism occurs: the removal of its two glucose moieties. This hydrolysis reaction, known as deglycosylation, is catalyzed by β-glucosidases produced by a variety of intestinal bacteria. The product of this reaction is the aglycone, (+)-secoisolariciresinol (SECO). This initial step is crucial as it releases the core lignan (B3055560) structure, making it available for subsequent microbial modifications. Several bacterial species have been identified as capable of this deglycosylation step, including strains of Bacteroides and Clostridium.

Following its formation, SECO undergoes a series of further biotransformations by the gut microbiota to produce the so-called "mammalian lignans (B1203133)," enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These compounds are structurally different from their plant precursors and are the primary lignans found in mammalian tissues and fluids after consumption of SDG-rich foods.

Research has pinpointed several bacterial species and genera that play a role in the intricate conversion of SDG to enterolignans. The activation of SDG involves phylogenetically diverse bacteria, many of which are dominant members of the human intestinal microbiota. researchgate.net

The biotransformation process can be broken down into distinct steps catalyzed by specific bacteria:

Deglycosylation (SDG → SECO): This initial hydrolysis is carried out by strains such as Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, and Clostridium cocleatum. A specific strain, Clostridium sp. SDG-Mt85-3Db, has also been isolated and shown to perform this function. washington.edu

Demethylation of SECO: This step is catalyzed by bacteria including Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, and Peptostreptococcus productus. researchgate.netwashington.edu

Dehydroxylation of SECO: Strains of Clostridium scindens and Eggerthella lenta have been identified as responsible for this reaction. researchgate.net

Dehydrogenation (ED → EL): The final conversion of enterodiol to enterolactone is catalyzed by a newly isolated strain, ED-Mt61/PYG-s6. researchgate.net

Furthermore, two specific bacterial strains, Peptostreptococcus sp. SDG-1 and Eubacterium sp. SDG-2, have been isolated from human fecal suspensions and shown to be directly involved in the transformation of SDG to enterodiol. nih.govnih.gov Peptostreptococcus sp. SDG-1 transforms SECO into demethylated and didemethylated intermediates, while Eubacterium sp. SDG-2 further converts these intermediates to enterodiol. nih.govnih.gov The genus Ruminococcus is also known to be actively involved in carbohydrate metabolism within the human intestine. mdpi.com

Bacterial Species Involved in SDG Metabolism

| Metabolic Step | Bacterial Species/Strains | Reference |

|---|---|---|

| Deglycosylation | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium sp. SDG-Mt85-3Db | washington.edu |

| Demethylation | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus | researchgate.netwashington.edu |

| Dehydroxylation | Clostridium scindens, Eggerthella lenta | researchgate.net |

| Dehydrogenation (ED to EL) | Strain ED-Mt61/PYG-s6 | researchgate.net |

| Transformation of SECO to ED | Peptostreptococcus sp. SDG-1, Eubacterium sp. SDG-2 | nih.govnih.gov |

The efficiency of the conversion of SDG to enterolignans can vary significantly among individuals. While much of the direct evidence for this variability comes from human studies, the underlying principles are applicable to animal models. nih.gov This variation is largely attributed to differences in the composition and metabolic activity of the gut microbiota. Factors such as diet, age, and health status can influence the microbial populations responsible for SDG metabolism.

In human studies, this variability is reflected in the wide range of serum concentrations of enterodiol and enterolactone observed after SDG administration. nih.gov It is well-established that inter-individual variability in physiological responses is a common phenomenon in animal models, including different inbred mouse strains. nih.gov Therefore, it is highly probable that similar inter-individual differences in SDG metabolic conversion efficiencies exist within animal populations, influenced by the specific composition of their gut microbiota.

Host Conjugation Mechanisms in Animal Models (e.g., Glucuronidation, Sulfation)

Once the microbially-produced lignans, primarily enterodiol and enterolactone, are absorbed into the bloodstream, they undergo phase II metabolism in the host, mainly in the liver. These conjugation reactions increase the water solubility of the lignans, facilitating their excretion. The principal conjugation mechanisms are glucuronidation and sulfation. nih.gov

In animal models, such as rats, glucuronidation is a major metabolic pathway for many phenolic compounds. Studies on other polyphenols in rats have shown that both glucuronide and sulfate (B86663) conjugates are formed. For instance, in rats, the main metabolites of resveratrol (B1683913) are its glucuronide and sulfate conjugates. Furthermore, a novel sulfate-glucuronide diconjugate of glycyrrhetic acid has been identified in rat bile, indicating the capacity for complex conjugation. researchgate.net Inhibition of glucuronidation and sulfation in isolated rat hepatocytes has been shown to dramatically increase the covalent binding of naphthalene, highlighting the importance of these pathways in detoxification. While direct studies on the conjugation of enterodiol and enterolactone in animal models are limited, the extensive evidence for glucuronidation and sulfation of other phenolic compounds in rats and mice strongly suggests that these are the primary routes for the metabolism and clearance of absorbed lignans. nih.gov

Oxidative Metabolism in Hepatic Systems (e.g., Cytochrome P450 Involvement in Animal Tissues)

In addition to conjugation, the absorbed lignans can also undergo phase I oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Studies using liver microsomes from rats have demonstrated that enterolactone and enterodiol are biotransformed into several hydroxylated metabolites. nih.gov

Metabolites of Enterolactone and Enterodiol in Rat Liver Microsomes

| Parent Compound | Number of Metabolites | Type of Modification | Reference |

|---|---|---|---|

| Enterolactone | 12 | Aromatic and Aliphatic Hydroxylation | nih.gov |

| Enterodiol | 7 | Aromatic and Aliphatic Monohydroxylation | nih.gov |

Cellular Uptake and Intracellular Processing of (+)-Secoisolariciresinol Diglucoside and Its Metabolites

The metabolism of (+)-Secoisolariciresinol diglucoside (SDG) begins in the intestine, where it is hydrolyzed to its aglycone, secoisolariciresinol (B192356) (SECO). This initial step is crucial as SDG itself is a large molecule (687 Da) and its ability to pass through cellular membranes is limited. The enzymes responsible for this deglycosylation are thought to be located on the brush border membrane of the proximal intestine. nih.gov Following hydrolysis, SECO is further metabolized by intestinal microflora into the mammalian lignans, enterodiol (ED) and enterolactone (EL). nih.govnih.gov The conversion of SDG to its metabolites involves a series of reactions including deglycosylation, demethylation, and dehydroxylation, carried out by various bacterial species. nih.gov

The cellular uptake and intracellular processing of the primary metabolites, enterodiol and enterolactone, have been the subject of investigation in human colon epithelial cell models. Studies using cell lines such as Caco-2 and HT29 have shown that enterolactone and enterodiol are taken up by these cells. nih.gov It is suggested that the unconjugated forms of these enterolignans can passively diffuse across the enterocyte membrane. tandfonline.com

Once inside the intestinal cells, enterodiol and enterolactone undergo phase II metabolism, which involves conjugation to form more water-soluble compounds. tandfonline.com This intracellular processing results in the formation of glucuronide and sulfate conjugates. nih.govtandfonline.com Specifically, enterolactone-sulfate, enterolactone-glucuronide, and enterodiol-glucuronide have been identified. nih.gov This conjugation process is relatively rapid, with intracellular levels of conjugated enterolignans rising immediately after exposure in cell culture studies. nih.gov The conjugation and subsequent excretion of these metabolites are generally completed within 8 hours, although the process may be slower for enterodiol in some cell types. nih.gov

The conjugated metabolites are more polar than their parent compounds and therefore require active transport to be exported from the enterocyte across the basolateral membrane and into the systemic circulation via the portal vein. tandfonline.com While the necessity of active transport is recognized, the specific transporters involved in this process have not been fully elucidated. In hepatocytes, these enterolignans can undergo further phase II metabolism before being transported into the bile, leading to enterohepatic recirculation. tandfonline.com

Furthermore, SDG has been shown to modulate the expression of certain intestinal transporters. In a mouse model of hyperuricemia, SDG administration led to an upregulation of intestinal ATP-binding cassette super-family G member 2 (ABCG2) expression and a decrease in glucose transporter 9 (GLUT9) mRNA levels, which may influence the transport of other substances across the intestinal barrier. nih.gov

Systemic Distribution and Concentration Kinetics of Metabolites in Animal Models

The systemic distribution and concentration kinetics of (+)-Secoisolariciresinol diglucoside (SDG) metabolites have been primarily studied in rat models. Following oral administration of SDG, the parent compound is generally not detected in plasma, indicating its rapid and extensive metabolism in the gastrointestinal tract. nih.govnih.govtandfonline.com The primary metabolites that appear in systemic circulation are secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL). nih.govnih.govtandfonline.com

Unconjugated SECO is the first metabolite to be detected in plasma, appearing as early as 0.25 hours after administration in rats. nih.govnih.govtandfonline.com This is consistent with the initial hydrolysis of SDG to SECO in the intestine. nih.gov However, the peak serum concentrations of SECO are typically reached between 5 and 7 hours. nih.govrsc.org

The mammalian lignans, enterodiol and enterolactone, which are formed through further metabolism of SECO by gut bacteria, appear in the plasma at later time points. In rats, unconjugated enterodiol has been detected at 8 to 12 hours post-administration. nih.govnih.govtandfonline.com The peak plasma concentrations (Tmax) for total (unconjugated plus conjugated) enterodiol and enterolactone are reached between 11 and 12 hours. nih.govtandfonline.com In some studies, total enterodiol was quantifiable from 2 to 16 hours, while total enterolactone levels increased at 4 to 8 hours and returned to baseline by 32 to 48 hours. nih.gov The plasma elimination half-life for SECO has been reported to be approximately 4.8 hours, while for enterodiol and enterolactone, the half-lives are longer, at 9.4 and 13.2 hours, respectively. nih.govrsc.org

Pharmacokinetic Parameters of SDG Metabolites in Rats

| Metabolite | Parameter | Value | Reference |

|---|---|---|---|

| Unconjugated SECO | Time to First Detection | 0.25 hours | nih.govnih.govtandfonline.com |

| Total SECO | Time to Peak Concentration (Tmax) | 5 - 7 hours | nih.govrsc.org |

| Unconjugated Enterodiol | Time to First Detection | 8 - 12 hours | nih.govnih.govtandfonline.com |

| Total Enterodiol | Time to Peak Concentration (Tmax) | ~11 - 12 hours | nih.govtandfonline.com |

| Total Enterolactone | Time to Peak Concentration (Tmax) | ~11 - 12 hours | nih.govtandfonline.com |

| SECO | Plasma Elimination Half-life | 4.8 hours | nih.govrsc.org |

| Enterodiol | Plasma Elimination Half-life | 9.4 hours | nih.govrsc.org |

| Enterolactone | Plasma Elimination Half-life | 13.2 hours | nih.govrsc.org |

Regarding tissue distribution, studies in rats using radiolabeled SDG (³H-SDG) have shown that the metabolites are distributed to various tissues. jst.go.jp The majority of the radioactivity was found to be excreted in the feces (40-83%) and to a lesser extent in the urine (1.2-5.2%). jst.go.jp Of the tissues analyzed, the liver contained the highest concentration of lignans, accounting for 48-56% of the total tissue lignans in both male and female rats. jst.go.jp Prolonged exposure to SDG resulted in increased lignan levels in all tissues, with evidence of accumulation in the skin and kidneys. jst.go.jp Interestingly, sex-related differences in lignan tissue distribution were observed, with females showing higher concentrations in the heart and thymus after prolonged exposure. jst.go.jp

Tissue Distribution of SDG Metabolites in Rats

| Tissue | Relative Lignan Concentration | Reference |

|---|---|---|

| Liver | Highest concentration (48-56% of total tissue lignans) | jst.go.jp |

| Kidneys | Accumulation observed with prolonged exposure | jst.go.jp |

| Skin | Accumulation observed with prolonged exposure | jst.go.jp |

| Heart | Higher concentration in females after prolonged exposure | jst.go.jp |

| Thymus | Higher concentration in females after prolonged exposure | jst.go.jp |

In Silico and Computational Studies

Molecular Docking Analyses of (+)-Secoisolariciresinol Diglucoside and Its Metabolites with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between SDG and its metabolites with various protein targets at a molecular level.

Studies have employed molecular docking to elucidate the binding affinities and interaction modes of SDG and its primary metabolite, secoisolariciresinol (B192356) (SECO), with several key proteins implicated in disease pathways. For instance, docking studies have confirmed a high binding affinity of SDG for Akt1 and PI3Kγ, which are crucial components of the PI3K/Akt signaling pathway. nih.govresearchgate.net Another investigation calculated the binding energy for SDG with the Mixed-Lineage Kinase 4 (MLK4) kinase domain, a biomarker for colon cancer, revealing a favorable interaction. nih.gov

Furthermore, in the context of cancer, docking analyses revealed that SDG exhibits a good binding score with Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle. chemrxiv.org The metabolite SECO was identified as a potential inhibitor of P-glycoprotein (P-gp), an efflux transporter that contributes to multidrug resistance in cancer cells. nih.gov These computational predictions provide a structural basis for the observed biological activities and highlight the potential of these compounds as modulators of specific protein functions.

| Compound | Protein Target | Key Finding | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| (+)-Secoisolariciresinol Diglucoside (SDG) | MLK4 Kinase Domain | Identified as a potential inhibitor for a colon cancer biomarker. | -6.1 | nih.gov |

| (+)-Secoisolariciresinol Diglucoside (SDG) | Cyclin-Dependent Kinase 4 (CDK4) | Exhibited a good binding score, suggesting a mechanism for chemopreventive effects in skin cancer. | Not Specified | chemrxiv.org |

| (+)-Secoisolariciresinol Diglucoside (SDG) | Akt1 | Confirmed high binding affinity, supporting its role in modulating the PI3K/Akt pathway. | Not Specified | nih.govresearchgate.net |

| (+)-Secoisolariciresinol Diglucoside (SDG) | PI3Kγ | Confirmed high binding affinity, pinpointing precise interaction sites. | Not Specified | nih.govresearchgate.net |

| Secoisolariciresinol (SECO) | P-glycoprotein (P-gp) | Showed preferable and stronger binding score compared to a standard inhibitor. | Not Specified | nih.gov |

Network Pharmacology for Pathway Identification and Prediction

Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drug compounds and biological networks. mdpi.com This methodology is particularly useful for natural products like SDG, which may act on multiple targets.

The primary targets for the metabolites of SDG include Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Interleukin-6 (IL-6), AKT Serine/Threonine Kinase 1 (AKT1), Mitogen-Activated Protein Kinase 3 (MAPK3), Mammalian Target of Rapamycin (MTOR), and various Phosphatidylinositol-4,5-Bisphosphate 3-Kinase catalytic subunits (PIK3CA, PIK3CB). nih.gov The identification of these targets allowed for the prediction of key signaling pathways modulated by SDG and its metabolites, including the neurotrophin signaling pathway, the HIF-1 signaling pathway, and notably, the PI3K-Akt signaling pathway. nih.gov A separate network pharmacology study also confirmed the link between SDG and the PI3K/Akt pathway in the context of its protective effects against premature ovarian insufficiency. nih.govresearchgate.net

| Compound | Identified Key Protein Targets | Source |

|---|---|---|

| (+)-Secoisolariciresinol Diglucoside (SDG) | PRKCB | nih.gov |

| SDG Metabolites | HSP90AA1, IL-6, AKT1, MAPK3, MTOR, PIK3CA, SRC, ESR1, AR, PIK3CB | nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In drug discovery, DFT is applied to calculate various molecular properties, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netvu.nl These calculations help in predicting a molecule's reactivity, stability, and potential interaction sites, thereby providing a rationale for its biological activity. researchgate.net

While some studies mention that DFT analysis of SDG was performed, specific details regarding its electronic structure, HOMO-LUMO energy gap, or molecular electrostatic potential maps are not extensively reported in the available literature. nih.gov Such studies would be valuable for a deeper understanding of the molecule's intrinsic chemical properties that govern its interactions with biological targets.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com In the context of drug-target interactions, MD simulations are performed on a docked ligand-protein complex to assess its stability and dynamic behavior. nih.gov By calculating parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if the ligand remains stably bound in the protein's active site or if the complex is unstable. mdpi.com

A study investigating the interaction of the SDG metabolite, secoisolariciresinol (SECO), with the efflux transporter P-glycoprotein (P-gp) employed MD simulations. nih.gov The results showed that the P-gp complex bound with SECO exhibited lower RMSD fluctuations compared to the complex with the standard inhibitor verapamil, indicating a higher stability of the SECO-P-gp complex. This finding suggests that SECO forms a stable and lasting interaction with the transporter. nih.gov Another study noted the use of MD simulations to confirm the mechanism of SDG in modulating the PI3K/Akt signaling pathway, though detailed stability metrics were not provided. nih.govresearchgate.net Comprehensive MD simulation studies focusing specifically on the binding stability of the parent compound, (+)-Secoisolariciresinol diglucoside, with its various targets would further clarify its mechanism of action.

Predictive Models for Biological Activity and Structure-Activity Relationships

Predictive computational models are essential tools for forecasting the biological activity of compounds and for understanding their structure-activity relationships (SAR). chemrxiv.orgmdpi.com These models integrate data from molecular docking, network pharmacology, and other computational analyses to correlate a molecule's structural features with its biological effects.

For (+)-Secoisolariciresinol diglucoside, in silico studies have been instrumental in building these predictive frameworks. Network pharmacology analyses provide a clear example of SAR, demonstrating that SDG and its metabolites possess different target profiles. nih.gov The metabolic removal of glucose moieties and subsequent modifications to form secoisolariciresinol, enterodiol (B191174), and enterolactone (B190478) lead to interactions with a different array of proteins, thereby expanding the compound's biological activities beyond those of the parent molecule. nih.govmdpi.com

Molecular docking studies contribute to SAR by revealing how specific structural features of SDG, such as its hydroxyl and methoxy (B1213986) groups, engage in hydrogen bonding and other interactions within a protein's binding pocket. nih.govchemrxiv.org The calculated binding affinities from these models serve as a predictive measure of inhibitory potential. nih.gov By combining these computational approaches, a comprehensive SAR can be established, guiding the design of new derivatives with potentially enhanced activity or selectivity.

Strategic Structural Modifications and Derivatization for Enhanced Biological Performance

Chemical Synthesis of Derivatives (e.g., Fatty Acid Esters, Acetylated Forms)

The chemical modification of (+)-secoisolariciresinol diglucoside primarily involves the esterification of its hydroxyl groups to create more lipophilic (fat-soluble) versions of the molecule. This is a common strategy to enhance the permeability of polar drugs. The m researchgate.netost explored derivatives are fatty acid esters and acetylated forms.

Fatty Acid Esters: The synthesis of fatty acid esters of SDG can be achieved through enzymatic processes. Lipases, such as those from Candida antarctica, are often used as biocatalysts to attach fatty acids of varying chain lengths (e.g., caprylic, lauric, oleic acid) to the sugar moieties of SDG. This mdpi.comnih.govnih.govprocess, known as transesterification or esterification, is typically performed in non-aqueous solvents or solvent-free systems to drive the reaction towards ester formation. The u nih.govresearchgate.netse of enzymes is advantageous as it allows for specific, regioselective modifications under mild conditions, preventing the degradation of the core structure. The r nih.govfrontiersin.orgesulting fatty acid esters are significantly more lipophilic than the parent SDG molecule.

Acetylated Forms: Acetylation is another common chemical modification to increase lipophilicity. This process involves replacing the hydrogen atoms of the hydroxyl groups on the SDG molecule with acetyl groups. In a typical laboratory synthesis of SDG itself from precursors, acetylation is often a key intermediate step. For instance, in the synthesis starting from vanillin, a per-acetylated glucosyl donor is coupled to the secoisolariciresinol (B192356) core, resulting in a fully acetylated SDG derivative. This nih.govnih.govintermediate is then deacetylated in a final step to yield the natural SDG. By isolating this acetylated intermediate, a more lipophilic derivative is obtained.

These synthetic strategies provide a versatile platform to create a library of SDG derivatives with tailored physicochemical properties, which can then be evaluated for improved biological performance.

Evaluation of Permeability Properties in In Vitro Models (e.g., Caco-2 Cell Monolayers)

Once SDG derivatives are synthesized, their potential for improved intestinal absorption is evaluated using in vitro models that mimic the human intestinal barrier. The Caco-2 cell monolayer model is the gold standard for this purpose.

Caco-2 cells are human colon adenocarcinoma cells that, when grown on semi-permeable filter supports, differentiate to form a monolayer of polarized epithelial cells with tight junctions and a brush border, closely resembling the enterocytes of the small intestine. This model is widely used to predict the oral absorption of drug candidates.

nih.govThe experimental setup involves seeding Caco-2 cells on a filter in a transwell insert, which separates an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the bloodstream. The SDG derivative is added to the AP side, and its appearance in the BL side is measured over time. From this data, an apparent permeability coefficient (Papp) is calculated.

nih.govA higher Papp value indicates greater permeability across the cell monolayer. The prodrug approach has been shown to be effective for other compounds; for example, ester prodrugs of ganciclovir (B1264) and acyclovir (B1169) have demonstrated significantly enhanced corneal permeability, which increases with the lipophilicity of the ester side chain. Simil researchgate.netnih.govarly, synthesizing a dipeptide prodrug of glucosamine (B1671600) was shown to meaningfully increase its permeability in an everted rat gut model. It is nih.gov hypothesized that lipophilic derivatives of SDG, such as fatty acid esters, would exhibit higher Papp values in Caco-2 assays compared to the parent SDG, suggesting enhanced passive diffusion across the intestinal epithelium.

Table 1: Hypothetical Permeability of SDG and Its Derivatives in a Caco-2 Model

| Compound | Description | Expected Lipophilicity | Predicted Caco-2 Permeability (Papp) |

|---|---|---|---|

| (+)-Secoisolariciresinol diglucoside (SDG) | Parent Compound | Low | Low |

| Acetylated SDG | Derivative with acetyl groups | Moderate | Moderate to High |

| SDG Oleate Ester | Fatty acid ester derivative | High | High |

Assessment of Retained or Enhanced Biological Activities of Derivatives (e.g., Antioxidant Capacity)

A crucial step after confirming enhanced permeability is to ensure that the new derivatives retain or, ideally, enhance the biological activities of the parent compound. The potent antioxidant and free-radical scavenging ability of SDG is one of its most important therapeutic properties.

nih.govmedchemexpress.comcaymanchem.comThe antioxidant capacity of SDG derivatives is assessed using various in vitro assays:

Studies on other phenolic compounds have shown that creating lipophilic derivatives can enhance their antioxidant efficacy, particularly in lipid-based systems like oils or cell membranes. For e researchgate.netmdpi.comnih.govxample, lipophilic derivatives of gallic acid and hydroxytyrosol (B1673988) have demonstrated improved antioxidant activity. The r researchgate.netnih.govationale is that the lipophilic tail allows the antioxidant molecule to better integrate into fatty matrices, protecting them from oxidation. There rsc.orgfore, it is expected that fatty acid esters of SDG could show enhanced protection in lipid environments while retaining the core phenolic structure responsible for radical scavenging.

Table 2: Comparison of Antioxidant Activity (DPPH Assay)

nih.govnih.govnih.govcaymanchem.comnih.govnih.govnih.gov| Compound | Reported EC50/IC50 (DPPH Assay) | Reference |

|---|---|---|

| Natural (S,S)-SDG | 83.94 ± 2.80 µM | |

| Synthetic (S,S)-SDG | 157.54 ± 21.30 µM | |

| Synthetic (R,R)-SDG | 123.63 ± 8.67 µM | |

| Synthetic SDG | 78.9 µg/ml | |

| Ascorbic Acid (Vitamin C) | 1129.32 ± 88.79 µM | |

| α-Tocopherol (Vitamin E) | 944.62 ± 148.00 µM |

The data indicates that both natural and synthetic SDG show significantly more potent radical scavenging activity (lower EC50/IC50 values) than common antioxidants like Vitamin C and Vitamin E. The g nih.govoal would be for new derivatives to maintain or improve upon this high level of activity.

Future Research Directions and Emerging Paradigms

Elucidation of Unidentified Molecular Mechanisms and Target Interactions

While the antioxidant and phytoestrogenic properties of SDG and its metabolites are well-documented, many of their molecular mechanisms remain to be fully elucidated. cambridge.orgnih.gov Future research will need to delve deeper into the specific signaling pathways and protein targets modulated by SDG and its mammalian metabolites, enterodiol (B191174) and enterolactone (B190478). cambridge.orgresearchgate.net It is known that these compounds can influence intracellular enzymes, protein synthesis, and growth factors, but the precise interactions are not entirely clear. thejournalofintegrativenutrition.com

Investigations into their potential as inhibitors of enzymes like tyrosine kinase and topoisomerase are ongoing. researchgate.nethealthprevent.net Furthermore, the anti-cancer activities of SDG, such as the reduction of aberrant crypt multiplicity in colon cancer and the inhibition of tumor growth, suggest interactions with pathways involved in cell proliferation, angiogenesis, and metastasis. nih.gov A key area of future study will be to identify the direct molecular targets responsible for these effects. For instance, the suggestion that SDG's protective effect against breast cancer may involve the regulation of zinc transporter expression opens a new avenue for mechanistic exploration. nih.gov Unraveling these unidentified mechanisms is crucial for a comprehensive understanding of SDG's therapeutic potential. cambridge.orgnih.gov

Stereochemical Considerations in Biological Activity and Metabolism

The stereochemistry of lignans (B1203133) plays a critical role in their biological activity. SDG naturally occurs as the (+)-(S,S) isomer in flaxseed, while a minor (-)-(R,R) isomer also exists. nih.gov Research has shown that both the synthetic (+)-(S,S)-SDG and (-)-(R,R)-SDG exhibit potent antioxidant and free radical scavenging properties, suggesting that both stereoisomers are biologically active in this regard. nih.gov

However, the influence of stereochemistry on other biological activities and on the metabolic conversion to enterolignans is an area that requires more in-depth investigation. The conversion of the precursor SDG by gut microbiota into the bioactive metabolites enterodiol and enterolactone is a key step, and it is plausible that the stereochemical configuration of the initial lignan (B3055560) could affect the efficiency and outcome of this biotransformation. researchgate.netnih.gov Future studies should focus on comparing the full spectrum of biological activities of different SDG stereoisomers and their respective metabolites to understand how chirality impacts their pharmacological profiles.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To further probe the mechanisms of SDG, the development and application of more sophisticated research models are essential. While traditional cell culture and animal models have provided valuable insights, they may not fully recapitulate the complexities of human physiology and disease. cambridge.orgnih.goviosrphr.org

Advanced In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond 2D cell cultures, 3D models such as spheroids and organoids can better mimic the tissue microenvironment. For instance, studying SDG's effects on colon cancer using colon organoids could provide more relevant data on its anti-proliferative and differentiation-inducing properties.

Microfluidic "Gut-on-a-Chip" Models: These models can simulate the gut environment, allowing for the study of SDG metabolism by human gut microbiota and the subsequent absorption of metabolites in a controlled setting. nih.gov This would be invaluable for understanding inter-individual variations in lignan metabolism.

Advanced In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): Utilizing GEMMs that replicate specific human cancers or metabolic diseases can help to dissect the in vivo mechanisms of SDG in a disease-relevant context.

Humanized Microbiota Mouse Models: Transplanting human fecal microbiota into germ-free mice can create a more accurate model for studying the metabolic fate of SDG and the biological effects of the resulting enterolignans. nih.gov

These advanced models will be instrumental in bridging the gap between preclinical findings and human clinical outcomes.

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to uncover the global molecular changes induced by SDG and its metabolites. mdpi.comfrontiersin.org Instead of focusing on a single target, these technologies provide a systems-level view of the biological response.

Transcriptomics: Microarray or RNA-seq analysis can identify genes whose expression is significantly altered in response to SDG treatment, revealing the signaling pathways and regulatory networks that are activated or suppressed. mdpi.com